molecular formula C14H8F3N3O2 B14614814 1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 57268-57-2

1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14614814
CAS No.: 57268-57-2
M. Wt: 307.23 g/mol
InChI Key: SCOSTOLGOWOSIM-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrido[4,3-d]pyrimidine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives. This reaction is carried out under refluxing conditions in acetic acid (AcOH), resulting in the formation of the desired pyrido[4,3-d]pyrimidine derivative . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent such as dichloromethane (DCM).

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a valuable research tool and therapeutic agent.

Properties

CAS No.

57268-57-2

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)8-2-1-3-9(6-8)20-11-4-5-18-7-10(11)12(21)19-13(20)22/h1-7H,(H,19,21,22)

InChI Key

SCOSTOLGOWOSIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=NC=C3)C(=O)NC2=O)C(F)(F)F

Origin of Product

United States

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